2-{[(3-NITROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a heterocyclic compound that contains both a benzimidazole and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of 3-nitrobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzimidazole moiety can interact with nucleic acids or proteins. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[(3-Methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
Uniqueness
2-{[(3-Nitrophenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-17(19)11-5-3-4-10(8-11)9-20-14-15-12-6-1-2-7-13(12)16-14/h1-8H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXOGCJHQORFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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